molecular formula C20H26N2O4 B11018840 [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11018840
M. Wt: 358.4 g/mol
InChI Key: JLGPRZBLVFQOCT-UHFFFAOYSA-N
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Description

[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents like sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Sodium borohydride, methanol, ice bath.

    Substitution: Nitric acid, sulfuric acid, 0°C for nitration.

Major Products

    Oxidation: Hydroxy derivative of the compound.

    Reduction: Alcohol derivative of the acetyl group.

    Substitution: Nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and modifications of this compound can lead to the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole ring is particularly significant due to its role in many biologically active molecules .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety, a methoxy group, and a cyclohexyl ring. This structure provides a unique set of chemical and biological properties that are not found in simpler compounds like indole-3-acetic acid or 4-methoxyindole .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[1-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H26N2O4/c1-26-17-7-5-6-16-15(17)8-11-22(16)13-18(23)21-14-20(12-19(24)25)9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,21,23)(H,24,25)

InChI Key

JLGPRZBLVFQOCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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